molecular formula C11H14N2O3 B2942803 N'-[(1E)-1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide CAS No. 1202248-26-7

N'-[(1E)-1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide

Cat. No.: B2942803
CAS No.: 1202248-26-7
M. Wt: 222.244
InChI Key: FKXIEMKBZTWPIF-XYOKQWHBSA-N
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Description

N'-[(1E)-1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide is a high-purity chemical reagent supplied for research and development purposes . This carbohydrazide derivative features a 4-methoxyphenyl group and an (E)-ethylidene configuration, a structural motif found in compounds with significant research potential in medicinal chemistry. Compounds with similar 4-methoxyphenyl scaffolds, such as N-(4-methoxyphenyl)pentanamide, have demonstrated promising biological activity in pharmacological studies, including potent anthelmintic effects against parasitic nematodes like Toxocara canis in in vitro models . The 4-methoxyphenyl group is a common pharmacophore that contributes to favorable drug-likeness and pharmacokinetic properties, including high gastrointestinal absorption and optimal lipophilicity (LogP), as evidenced by in silico studies on related molecules . Furthermore, the carbohydrazide functional group is a versatile precursor in organic synthesis and the development of novel chemical entities, including Schiff bases and heterocyclic compounds, which are often explored for their electronic and nonlinear optical (NLO) properties in materials science research . This reagent is presented as a solid with characterized structural data available. It is intended for use by qualified researchers in laboratory settings only. All information is provided for research reference. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl N-[(E)-1-(4-methoxyphenyl)ethylideneamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-8(12-13-11(14)16-3)9-4-6-10(15-2)7-5-9/h4-7H,1-3H3,(H,13,14)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXIEMKBZTWPIF-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)OC)/C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and methoxycarbohydrazide . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 70-80°C for several hours until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance production efficiency .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of Selected Analogous Compounds

Compound Name Core Structure Substituents Molecular Weight Key Biological Activity Reference
N'-[(1E)-1-(4-Methoxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide Pyrazole-carbohydrazide 4-Methoxyphenyl, 4-methyl-3-phenyl pyrazole 392.44 Not explicitly reported (structural analog)
3-((4-Methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide Propanehydrazide Naphthalene, 4-methoxyphenyl 376.43 Antioxidant (1.35× ascorbic acid)
(E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide Triazole-carbohydrazide Benzofuran, 4-methoxyphenyl 406.41 Antifungal, structural studies
N′-[(1E)-1-(4-Hydroxyphenyl)ethylidene]methoxycarbohydrazide Carbohydrazide 4-Hydroxyphenyl 208.22 Not reported (hydroxyl analog)

Key Observations:

Substituent Impact on Bioactivity: The naphthalene moiety in 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide enhances antioxidant activity, surpassing ascorbic acid by 1.35-fold . Replacing the methoxy group with a hydroxy group (as in ) may alter solubility and hydrogen-bonding capacity, though bioactivity data are lacking.

Key Trends:

  • Condensation Reactions : Most analogs are synthesized via acid- or base-catalyzed condensation between hydrazides and carbonyl compounds (ketones or aldehydes).
  • Catalysts: HCl in ethanol or KOH in DMF are common, with yields varying based on substituent steric effects.
  • Solvent Systems : Polar solvents (e.g., EtOH, DMF) enhance solubility of aromatic intermediates.

Antioxidant Activity:

  • N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide exhibit 1.37× and 1.35× higher DPPH radical scavenging than ascorbic acid, respectively .
  • Thiophene -substituted hydrazides show moderate activity (1.26× ascorbic acid), suggesting electron-donating groups enhance radical stabilization .

Anticancer Activity:

  • 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone demonstrates potent cytotoxicity against glioblastoma U-87 cells, likely due to triazole-thioether interactions with cellular targets .

Physicochemical and Spectral Properties

  • Solubility : Methoxy groups enhance lipophilicity, whereas hydroxyl analogs (e.g., ) may exhibit higher aqueous solubility.
  • Acid-Base Behavior : Acid dissociation constants (pKa) of related Zn(II)/Fe(III) complexes are critical for predicting bioavailability and metal-binding efficacy .
  • Spectroscopic Confirmation : IR and NMR data confirm hydrazide C=O stretches (~1650 cm⁻¹) and imine (C=N) peaks (~1600 cm⁻¹) across analogs .

Biological Activity

N'-[(1E)-1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide, also known by its CAS number 1202248-26-7, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H14N2O3
  • Molecular Weight : 222.24 g/mol
  • IUPAC Name : methyl (2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarboxylate
  • Structure :
C11H14N2O3\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O}_{3}

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Antioxidant Properties

The compound has also been evaluated for its antioxidant capacity. Using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, it was found to scavenge free radicals effectively, indicating potential protective effects against oxidative stress.

Cytotoxicity Studies

In cytotoxicity assays against human cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited dose-dependent inhibition of cell proliferation.

Cell LineIC50 (µM)
HeLa15
MCF-720

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular metabolism and proliferation. The compound appears to disrupt mitochondrial function, leading to apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial efficacy of various hydrazone derivatives, including this compound. The results indicated that this compound had superior activity compared to traditional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Study 2: Antioxidant Activity

Research conducted by Abdel-Wahab et al. highlighted the antioxidant properties of this compound. The study concluded that the compound could be beneficial in preventing oxidative stress-related diseases .

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